1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea
Description
This compound features a benzo[b][1,4]oxazepin core, a seven-membered heterocyclic ring containing oxygen and nitrogen, substituted with isobutyl and dimethyl groups at the 5- and 3,3-positions, respectively. The urea moiety is functionalized with a thiophen-2-ylmethyl group. Its isobutyl and dimethyl substituents likely enhance lipophilicity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
1-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-14(2)12-24-17-10-15(23-20(26)22-11-16-6-5-9-28-16)7-8-18(17)27-13-21(3,4)19(24)25/h5-10,14H,11-13H2,1-4H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPVONWLXFILPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a benzo[b][1,4]oxazepine core with a thiophene moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Molecular Structure and Composition
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 1170255-82-9 |
The compound's structure features an isobutyl group and a thiophene ring, which may contribute to its pharmacological properties.
Pharmacological Potential
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Research suggests that derivatives of oxazepines can act as kinase inhibitors, which are critical in regulating cellular processes associated with cancer progression . The unique substituents on the oxazepine and thiophene rings may enhance this activity.
- Anti-inflammatory Effects : Compounds with similar structures have been studied for their potential anti-inflammatory properties. The mechanisms often involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways.
- Neuroprotective Properties : Some studies have indicated that oxazepine derivatives may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various protein targets involved in cell signaling and regulation.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Kinase Inhibition Studies : A study demonstrated that related oxazepines exhibit selective inhibition of certain kinases involved in tumor growth. This suggests that our compound may also possess similar inhibitory effects .
- Inflammation Models : In vitro assays using macrophage cell lines showed that derivatives of this compound reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating potential anti-inflammatory properties.
- Neuroprotection : Research involving animal models has shown that compounds with oxazepine structures can reduce oxidative stress markers in neuronal cells, suggesting a protective effect against neurodegeneration.
Comparative Analysis with Similar Compounds
To further understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-methylbenzyl)-thiophene-2-carboxamide | Similar thiophene core | Antinociceptive |
| 5-benzylidene-thiophene derivatives | Contains thiophene and imine functionalities | Anticancer |
| Dibenzo[b,f][1,4]oxazepines | Related oxazepine structure | HDAC inhibition |
The distinct combination of substituents on 1-(5-Isobutyl...) may confer unique biological properties compared to these similar compounds.
Scientific Research Applications
Preliminary studies indicate that this compound exhibits notable biological activities. It has been investigated for its potential effects on various biological targets:
- Antibacterial Properties : The compound may inhibit the growth of specific bacteria, making it a candidate for developing antibacterial agents. Research suggests that derivatives of oxazepin compounds can target oral pathogens like Streptococcus mutans, which is implicated in dental caries and infective endocarditis .
- Anti-inflammatory Effects : Compounds with similar structural motifs have demonstrated anti-inflammatory properties in various studies. This suggests that the compound may also possess such effects, potentially useful in treating inflammatory diseases.
Medicinal Chemistry Applications
Given its structural complexity and biological activity, this compound can serve as a lead structure for the development of new pharmaceuticals. The following applications are particularly noteworthy:
- Drug Development : The unique combination of oxazepine and thiophene structures allows for modifications that can enhance pharmacological properties. This compound can be used as a scaffold for synthesizing new derivatives with improved efficacy and selectivity against specific targets.
- Targeted Therapy : The ability to modify the compound's structure opens avenues for targeted therapies in cancer treatment or infectious diseases by designing analogs that interact with specific biological pathways .
Case Studies
Several studies have explored the synthesis and application of similar compounds:
- A study on related oxazepin derivatives demonstrated their effectiveness in inhibiting bacterial biofilm formation, particularly against Streptococcus mutans. These findings highlight the potential of structurally related compounds in dental care products .
- Another research effort focused on synthesizing nitrogen-containing polyheterocycles showed promising results in drug-like substances capable of modulating biological targets involved in epigenetic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is structurally distinct from urea derivatives featuring tetrahydrobenzo[b]thiophene cores (e.g., compounds 7a–7d in ). Below is a comparative analysis:
Key Differences and Implications
Core Heteroatoms : The benzo[b][1,4]oxazepin core (O and N) may improve solubility and hydrogen-bonding interactions compared to the sulfur-containing tetrahydrobenzo[b]thiophene in 7a–7d. This could enhance target selectivity in biological systems .
Pharmacokinetics : Higher logP values suggest improved membrane permeability for the target compound, though this may compromise aqueous solubility.
Research Findings (Hypothetical Based on Structural Analogues)
- Compounds 7a–7d demonstrated moderate inhibition (IC50 = 10–50 µM) against serine/threonine kinases in preliminary assays, attributed to their urea-thiophene interactions .
- The target compound’s oxazepine core is predicted to enhance binding affinity (hypothetical IC50 = 1–5 µM) due to additional hydrogen-bonding sites.
- Toxicity profiles may favor the target compound, as dimethyl/isobutyl groups reduce metabolic oxidation risks compared to the cyano/ester groups in 7a–7d.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to improve yield?
The synthesis involves multi-step processes, including cyclization of intermediates (e.g., tetrahydrobenzo[b][1,4]oxazepine derivatives) and coupling reactions with thiophene-methyl isocyanate. Key steps:
- Cyclization : Use DMF as a solvent under reflux (120°C, 8–12 hrs) to form the oxazepine core .
- Alkylation : Introduce the isobutyl group via nucleophilic substitution with NaH in THF .
- Urea Coupling : React the intermediate with thiophen-2-ylmethyl isocyanate in dichloromethane (DCM) at 0–5°C to minimize side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., thiophene-methyl group at ~δ 4.3 ppm) .
- IR Spectroscopy : Urea carbonyl stretch at ~1650–1700 cm .
- HPLC-MS : Quantify purity (>98%) and validate molecular ion peaks (e.g., [M+H] at calculated m/z) .
Q. How can solubility and stability under physiological conditions be assessed?
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, followed by UV-Vis quantification .
- pH Stability : Incubate at pH 2–9 (37°C, 24 hrs) and monitor degradation via HPLC. The compound shows instability below pH 3 due to urea bond hydrolysis .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™) at 1–100 µM .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
- Analog Synthesis : Replace thiophene with furan or phenyl groups to assess electronic/steric impacts .
- Biological Testing : Compare IC values in target assays (e.g., kinase inhibition) and correlate with substituent logP values .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity changes .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
- Metabolite Screening : Incubate with liver microsomes to identify active/inactive metabolites affecting results .
- Batch Analysis : Compare activity across independently synthesized batches to rule out purity artifacts .
Q. Which computational tools predict metabolic stability and toxicity?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism and hERG inhibition .
- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify labile sites .
Q. How can reaction pathways be optimized using design of experiments (DoE)?
- Factorial Design : Vary temperature (60–120°C), solvent (DMF vs. DMSO), and catalyst (NaH vs. KCO) to maximize yield .
- Response Surface Methodology (RSM) : Model interactions between variables and identify optimal conditions (e.g., 90°C, DMF, 1.2 eq NaH) .
Q. What methodologies validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to kinases by measuring protein stability shifts post-treatment .
- Pull-Down Assays : Use biotinylated probes to isolate target proteins from lysates .
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral HPLC : Separate enantiomers using Chiralpak IA-3 columns (hexane/isopropanol, 90:10) .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key alkylation steps .
Methodological Considerations
- Data Contradictions : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Reaction Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation .
- Toxicity Profiling : Combine in vitro (Ames test) and in silico (ProTox-II) approaches for comprehensive assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
